N-(5-Amino-2-methylpentyl)propanamide chemical structure and basic properties
N-(5-Amino-2-methylpentyl)propanamide chemical structure and basic properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of N-(5-Amino-2-methylpentyl)propanamide. Given the limited availability of direct experimental data for this specific molecule, this document integrates established chemical principles, data from analogous structures, and in-silico predictions to offer a robust resource for research and development.
Introduction and Molecular Overview
N-(5-Amino-2-methylpentyl)propanamide is a diamine derivative characterized by a terminal primary amine and a secondary amide functional group. The presence of both a hydrogen bond donor and acceptor in the amide linkage, coupled with a flexible aliphatic chain and a primary amine, suggests its potential for diverse chemical interactions and biological activities. Its structure lends itself to applications in polymer chemistry, as a building block for larger molecules, and potentially in pharmacology, where N-acyl diamines have shown a range of bioactivities.[1][2][3][4]
Chemical Structure and Identifiers
The fundamental structure of N-(5-Amino-2-methylpentyl)propanamide is depicted below.
Figure 1: 2D Chemical Structure of N-(5-Amino-2-methylpentyl)propanamide.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-(5-amino-2-methylpentyl)propanamide | N/A |
| CAS Number | 139423-38-4 | |
| Molecular Formula | C9H20N2O | |
| Molecular Weight | 172.27 g/mol | |
| Canonical SMILES | CCC(=O)NCC(C)CCCN | N/A |
Physicochemical Properties (Predicted)
Due to the absence of published experimental data, the following physicochemical properties have been predicted using established cheminformatics models. These values provide a useful estimation for experimental design.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| Boiling Point | ~ 320-340 °C | Estimation based on similar amides |
| Melting Point | Not readily predictable | Dependent on crystalline form |
| Solubility | Soluble in water and polar organic solvents | Based on functional groups |
| LogP | ~ 1.5 - 2.5 | Cheminformatics prediction |
| pKa (Amine) | ~ 10.0 - 10.5 | Cheminformatics prediction |
| pKa (Amide) | ~ 17 - 18 | General amide pKa |
The predicted solubility in water is attributed to the presence of the primary amine and the amide group, both of which can participate in hydrogen bonding. The LogP value suggests a moderate lipophilicity.
Synthesis of N-(5-Amino-2-methylpentyl)propanamide
A plausible and efficient synthetic route to N-(5-Amino-2-methylpentyl)propanamide involves the selective mono-N-acylation of the corresponding diamine, 2-methyl-1,5-pentanediamine. The challenge in this synthesis lies in achieving mono-acylation over di-acylation. This can be addressed by controlling the stoichiometry of the acylating agent and the reaction conditions.
Proposed Synthetic Workflow
Figure 2: Proposed synthetic workflow for N-(5-Amino-2-methylpentyl)propanamide.
Detailed Experimental Protocol (Proposed)
This protocol is based on general methods for the selective mono-acylation of diamines and may require optimization.[5]
Materials:
-
2-methyl-1,5-pentanediamine
-
Propanoyl chloride
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-1,5-pentanediamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Acylation: Slowly add a solution of propanoyl chloride (0.9 eq to favor mono-acylation) in anhydrous DCM dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a DCM/Methanol gradient to separate the desired mono-acylated product from any di-acylated byproduct and unreacted starting material.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.
Predicted Spectral Data for Structural Elucidation
The following spectral data are predicted based on the chemical structure and can be used as a reference for the characterization of synthesized N-(5-Amino-2-methylpentyl)propanamide. Online prediction tools and knowledge of characteristic functional group absorptions were utilized for these predictions.[6][7][8][9][10][11][12][13][14]
¹H NMR Spectroscopy (Predicted)
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δ 0.90-1.00 (d, 3H): Methyl group protons on the pentyl chain (CH3-CH).
-
δ 1.05-1.15 (t, 3H): Methyl group protons of the propanoyl group (CH3-CH2-C=O).
-
δ 1.30-1.80 (m, 5H): Methylene and methine protons of the pentyl chain (-CH2-CH2-CH(CH3)-CH2-).
-
δ 2.20-2.30 (q, 2H): Methylene protons of the propanoyl group (-CH2-C=O).
-
δ 2.60-2.80 (t, 2H): Methylene protons adjacent to the primary amine (-CH2-NH2).
-
δ 3.10-3.30 (m, 2H): Methylene protons adjacent to the amide nitrogen (-CH2-NH-).
-
Amine and Amide Protons: The chemical shifts of the NH2 and NH protons will be broad and their positions will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
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δ ~10: Methyl carbon of the propanoyl group.
-
δ ~20: Methyl carbon on the pentyl chain.
-
δ ~25-45: Methylene and methine carbons of the pentyl chain.
-
δ ~30: Methylene carbon of the propanoyl group.
-
δ ~40-50: Methylene carbons adjacent to the nitrogen atoms.
-
δ ~174: Carbonyl carbon of the amide.
Infrared (IR) Spectroscopy (Predicted)
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~3350 cm⁻¹ (sharp, medium): N-H stretch of the secondary amide.
-
~3300-3400 cm⁻¹ (broad): N-H stretch of the primary amine.
-
~2850-2960 cm⁻¹ (strong): C-H stretching of the aliphatic chain.
-
~1640 cm⁻¹ (strong): C=O stretching (Amide I band).
-
~1550 cm⁻¹ (medium): N-H bending (Amide II band).
-
~1460 cm⁻¹: C-H bending of the CH2 and CH3 groups.
Mass Spectrometry (Predicted Fragmentation)
In an electron ionization mass spectrum, N-(5-Amino-2-methylpentyl)propanamide is expected to undergo fragmentation at several key points.
Figure 3: Potential fragmentation pathways in mass spectrometry.
-
α-cleavage: Fragmentation adjacent to the nitrogen atoms is expected.
-
Amide Bond Cleavage: Cleavage of the C-N bond of the amide is a common fragmentation pathway.
-
McLafferty Rearrangement: A potential rearrangement involving the carbonyl group and a gamma-hydrogen could occur.
Potential Applications and Biological Relevance
While no specific biological activities or applications have been reported for N-(5-Amino-2-methylpentyl)propanamide, the broader class of N-acyl diamines has demonstrated a range of interesting properties.
-
Antimicrobial and Antifungal Activity: Several studies have shown that N-acyl diamines possess antibacterial and antifungal properties.[1][2][15] The activity is often correlated with the lipophilicity of the molecule.
-
Antiparasitic Activity: N-acyl diamines have also been investigated for their activity against parasites such as Leishmania.[3]
-
Drug Discovery and Development: The diamine scaffold is a common motif in pharmacologically active compounds.[14][16] N-acylation provides a straightforward method to modify the physicochemical properties and explore structure-activity relationships.[17]
-
Industrial Applications: Diamines, in general, are important monomers in the synthesis of polyamides and polyurethanes.[18] Mono-acylated diamines could serve as specialized monomers to introduce specific functionalities into polymers.
Safety and Handling
No specific safety data for N-(5-Amino-2-methylpentyl)propanamide is available. However, based on its structure containing primary and secondary amine groups, it should be handled with care.
-
General Precautions: Assumed to be an irritant to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.
Conclusion
N-(5-Amino-2-methylpentyl)propanamide is a molecule with potential for further investigation in both materials science and medicinal chemistry. This guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. The lack of experimental data highlights an opportunity for researchers to synthesize and characterize this compound, and to explore its potential biological activities and applications. The information presented herein should serve as a valuable starting point for such endeavors.
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